1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Coupling of the phenyl groups: The final step involves coupling the 4-ethylphenyl and 4-methylphenyl groups to the oxadiazole-triazole core using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups may yield quinones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine: A structural isomer with similar properties but different spatial arrangement.
1-(4-ethylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine: A compound with a chlorine substituent, which may alter its reactivity and biological activity.
Uniqueness
1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates multiple heterocyclic structures. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A triazole ring , known for its biological activity.
- An oxadiazole moiety , which is associated with diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that similar triazole and oxadiazole derivatives exhibit activity against a range of bacterial and fungal pathogens.
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 18 | |
Candida albicans | 14 |
These findings indicate a promising potential for development as an antimicrobial agent.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and triazole rings have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA or RNA, leading to disruption of nucleic acid synthesis.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
-
Case Study on Anticancer Efficacy :
- A study involving a derivative showed a significant reduction in tumor size in xenograft models when administered at doses correlating with observed IC50 values in vitro.
-
Case Study on Antimicrobial Effectiveness :
- Clinical isolates of resistant strains were treated with the compound, resulting in notable reductions in bacterial load within 24 hours.
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-13-6-10-15(11-7-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-8-4-12(2)5-9-14/h4-11H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPCVGTPJYVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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